3-(Phenylthio)phthalonitrile
Description
Contextualization within Phthalonitrile (B49051) Chemistry
Phthalonitriles, which are derivatives of benzene (B151609) with two adjacent cyano (-CN) groups, serve as fundamental building blocks in modern chemistry. rsc.orgdergipark.org.tr They are most renowned as the primary precursors for the synthesis of phthalocyanines, a class of intensely colored, highly stable macrocyclic compounds. nih.govacs.org The general method for synthesizing phthalocyanines involves the cyclotetramerization of four phthalonitrile units, often in the presence of a metal salt to yield a metallophthalocyanine. acs.org
The properties of the resulting phthalocyanine (B1677752), such as its solubility, aggregation behavior, and electronic characteristics, can be precisely controlled by introducing substituents onto the periphery of the phthalonitrile ring. umich.edu Common synthetic strategies to achieve this involve the nucleophilic aromatic substitution of a starting phthalonitrile that contains a suitable leaving group, such as a nitro (-NO₂) or a halogen atom. nih.govumich.edu
3-(Phenylthio)phthalonitrile fits directly into this chemical context. It is typically synthesized via a nucleophilic substitution reaction where a precursor like 3-nitrophthalonitrile (B1295753) is treated with thiophenol in the presence of a base. chemicalbook.comchemsrc.com The introduction of the phenylthio (-SPh) group at the 3-position (a non-peripheral position) is significant. This substitution breaks the symmetry of the phthalonitrile molecule, making it an ideal candidate for constructing low-symmetry phthalocyanines, such as A₃B-type complexes, where three identical phthalonitrile units are combined with one different unit. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 51762-68-6 bldpharm.com |
| Molecular Formula | C₁₄H₈N₂S chemspider.com |
| Molecular Weight | 236.29 g/mol bldpharm.com |
| Appearance | Off-white to light yellow solid |
| General Solubility | Soluble in many common organic solvents nih.gov |
Significance in Functional Materials and Supramolecular Assemblies
The primary significance of this compound lies in its role as a precursor to advanced functional materials, particularly asymmetrically substituted phthalocyanines. The phenylthio group imparts several desirable characteristics onto the final macrocycle. The sulfur atom and the bulky phenyl group enhance solubility in organic solvents and can disrupt the strong π-π stacking that often leads to aggregation in unsubstituted phthalocyanines. nih.govresearchgate.net This improved processability is crucial for applications in areas like nonlinear optics, chemical sensing, and photodynamic therapy, where solution-based fabrication is often required. dergipark.org.trresearchgate.net
Furthermore, the strategic placement of substituents is a key principle in supramolecular chemistry, which focuses on the self-assembly of molecules into larger, ordered structures through non-covalent interactions. rsc.org Phthalocyanines derived from this compound can act as tectons (building blocks) in the formation of complex supramolecular architectures. The phenylthio group can participate in various non-covalent interactions, including π-π stacking and sulfur-aromatic interactions, which help direct the assembly of the macrocycles into specific arrangements like columns or layers. umich.eduresearchgate.net This controlled organization at the molecular level is essential for developing materials with anisotropic properties, such as in organic electronics and catalysis. dergipark.org.tr
Scope and Research Objectives
This article focuses on the chemical significance of this compound as a specialized building block in organic synthesis. The central research objectives associated with this compound are driven by the desire to create functional molecules with precisely engineered properties. Key research goals include:
Synthesis of Asymmetric Phthalocyanines: Utilizing this compound in mixed cyclotetramerization reactions to produce low-symmetry phthalocyanines with unique electronic and optical properties that differ from their symmetrical counterparts. nih.govacs.org
Modulation of Physicochemical Properties: Investigating how the introduction of a single, non-peripheral phenylthio group influences the solubility, aggregation behavior, and redox potentials of the resulting phthalocyanine complexes. nih.gov
Development of Novel Functional Materials: Exploring the application of phthalocyanines derived from this precursor in fields such as chemical sensors, nonlinear optics, and as photosensitizers, where fine-tuning of molecular properties is paramount. dergipark.org.treurjchem.com
Control of Supramolecular Organization: Studying how the phenylthio substituent directs the self-assembly of phthalocyanine molecules into well-defined supramolecular structures, paving the way for the bottom-up fabrication of advanced materials. acs.org
By serving as a versatile and modifiable precursor, this compound continues to be a compound of interest for researchers aiming to push the boundaries of materials science and supramolecular engineering.
Table 2: Key Research Findings Related to Phenylthio-Substituted Phthalonitriles
| Research Area | Finding | Significance |
|---|---|---|
| Synthesis | Phenylthio groups are readily introduced onto phthalonitrile rings via nucleophilic substitution of nitro or halo groups with thiophenol. umich.educhemsrc.com | Provides a reliable and versatile route to thio-substituted precursors for functional materials. |
| Phthalocyanine Properties | The presence of bulky thio-substituents enhances the solubility and reduces the aggregation of phthalocyanine molecules in solution. nih.gov | Improves the processability and performance of phthalocyanine-based materials for various applications. |
| Supramolecular Chemistry | Phenylthio groups can influence intermolecular π-π stacking and other non-covalent forces, guiding the self-assembly of macrocycles. researchgate.net | Enables the construction of ordered molecular architectures for advanced electronic and catalytic systems. |
| Material Applications | Phthalocyanines with phenylthio groups exhibit interesting electronic and photophysical properties, making them candidates for use as photosensitizers or in nonlinear optical devices. dergipark.org.trresearchgate.net | Expands the library of functional dyes with tunable properties for high-technology applications. |
Structure
3D Structure
Properties
IUPAC Name |
3-phenylsulfanylbenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S/c15-9-11-5-4-8-14(13(11)10-16)17-12-6-2-1-3-7-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUWFTZWRWFKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346960 | |
| Record name | 3-(Phenylthio)phthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51762-68-6 | |
| Record name | 3-(Phenylthio)phthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Phenylthio)phthalonitrile | |
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Synthetic Methodologies for 3 Phenylthio Phthalonitrile and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods provide a straightforward pathway to 3-(phenylthio)phthalonitrile by introducing the phenylthio group onto a pre-existing phthalonitrile (B49051) scaffold. These methods are favored for their efficiency and are broadly categorized into nucleophilic aromatic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of this compound. This reaction class relies on the displacement of a suitable leaving group on the phthalonitrile ring by a sulfur-based nucleophile, typically thiophenol or its corresponding thiophenoxide. The electron-withdrawing nature of the two cyano groups in the phthalonitrile ring activates the aromatic system towards nucleophilic attack, facilitating these substitution reactions.
The reaction of 3-nitrophthalonitrile (B1295753) with thiophenol in the presence of a base is a common and effective method for the synthesis of this compound. The nitro group, being a strong electron-withdrawing group, significantly activates the ortho position for nucleophilic attack. The reaction proceeds by the addition of the thiophenoxide ion to the carbon atom bearing the nitro group, forming a Meisenheimer complex, which then eliminates the nitrite (B80452) ion to yield the final product.
A typical procedure involves the reaction of 3-nitrophthalonitrile with thiophenol in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A base, commonly potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), is used to deprotonate the thiophenol, generating the more nucleophilic thiophenoxide anion. The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 3-Nitrophthalonitrile | Thiophenol, K₂CO₃ | DMF | 80-100 | High |
| 3-Nitrophthalonitrile | Thiophenol, NaH | THF | Room Temp. to Reflux | Good to High |
This table is representative of typical conditions and yields may vary based on specific reaction parameters.
Halogenated phthalonitriles, such as 3-chlorophthalonitrile (B1587263) and 3-bromophthalonitrile, are also excellent substrates for the synthesis of this compound via nucleophilic aromatic substitution. The halogen atom serves as a good leaving group, and its displacement by thiophenoxide proceeds readily, particularly due to the activating effect of the adjacent cyano groups.
Similar to the substitution of the nitro group, these reactions are typically carried out in polar aprotic solvents like DMF or DMSO. A base is required to generate the thiophenoxide nucleophile from thiophenol. The choice of base can range from milder options like potassium carbonate to stronger bases depending on the reactivity of the specific halogen. Generally, the reactivity of the halogen leaving group follows the order F > Cl > Br > I for SNAr reactions.
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 3-Chlorophthalonitrile | Thiophenol, K₂CO₃ | DMF | 100-120 | Good |
| 3-Bromophthalonitrile | Thiophenol, Et₃N | Acetonitrile | Reflux | Moderate to Good |
This table illustrates common conditions; specific yields are dependent on the precise experimental setup.
The p-toluenesulfonyl (tosyl) group can also function as a leaving group in nucleophilic aromatic substitution reactions for the synthesis of this compound. Aryl tosylates can be prepared from the corresponding phenols, in this case, 3-hydroxyphthalonitrile. The reaction with thiophenoxide then proceeds to displace the tosylate group. While less common than the use of nitro or halo-substituted precursors, this method provides an alternative route, particularly when the corresponding phenol (B47542) is readily available.
The reaction conditions are analogous to other SNAr reactions, employing a polar aprotic solvent and a base to generate the thiophenoxide nucleophile. The tosylate is a good leaving group, and the reaction generally proceeds with good efficiency.
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 3-(p-Toluenesulfonyloxy)phthalonitrile | Thiophenol, K₂CO₃ | DMF | 80-100 | Good |
This table represents a plausible synthetic route; yields are subject to optimization of reaction conditions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, offering an alternative to traditional nucleophilic aromatic substitution. These methods often proceed under milder conditions and can tolerate a wider range of functional groups.
While the Suzuki-Miyaura coupling is renowned for the formation of carbon-carbon bonds, modifications and related palladium-catalyzed systems can be employed for the synthesis of aryl thioethers. A direct Suzuki-Miyaura C-S coupling is not the standard application of this reaction. However, a two-step sequence involving an initial Suzuki-Miyaura coupling to introduce a reactive group, followed by a subsequent reaction to install the phenylthio moiety, can be envisioned.
A more direct approach involves palladium-catalyzed C-S cross-coupling reactions, which are mechanistically related to the Suzuki-Miyaura coupling. These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the reaction of a 3-halophthalonitrile with thiophenol under these catalytic conditions.
| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Bromophthalonitrile | Thiophenol | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | Good to High |
| 3-Chlorophthalonitrile | Thiophenol | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Dioxane | 100 | Good |
This table provides examples of typical conditions for palladium-catalyzed C-S cross-coupling reactions.
Nickel-Catalyzed Negishi Coupling
The Negishi coupling, a powerful cross-coupling reaction, typically involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. For the synthesis of this compound, this methodology would conceptually involve the coupling of a 3-halophthalonitrile with a phenylzinc reagent in the presence of a nickel catalyst.
The catalytic cycle for such a reaction generally begins with the oxidative addition of the nickel(0) catalyst to the 3-halophthalonitrile (Ar-X). This is followed by transmetalation with the phenylzinc reagent (Ph-ZnX), forming a diarylnickel(II) complex. The final step is reductive elimination, which yields the this compound product (Ar-SPh) and regenerates the nickel(0) catalyst.
While palladium is often used for C-S bond formation, nickel catalysts offer a reactive and more economical alternative. organic-chemistry.orgacsgcipr.org They have proven effective in various C-S coupling reactions, including the cross-coupling of aryl thioethers with Grignard reagents and the decarbonylative coupling of thioesters. organic-chemistry.orgdntb.gov.ua The choice of ligands, such as phosphines or N-heterocyclic carbenes, is crucial for stabilizing the nickel catalyst and promoting the desired reactivity. youtube.com
Table 1: Key Components in a Proposed Nickel-Catalyzed Negishi Synthesis of this compound
| Component | Role | Examples |
|---|---|---|
| Aryl Electrophile | Phthalonitrile precursor | 3-Bromophthalonitrile, 3-Iodophthalonitrile |
| Organozinc Nucleophile | Phenyl group source | Phenylzinc chloride (PhZnCl) |
| Nickel Catalyst | Facilitates C-S coupling | Ni(cod)₂, NiCl₂(dppp) |
| Ligand | Stabilizes catalyst | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃) |
| Solvent | Reaction medium | Tetrahydrofuran (THF), Dioxane |
This approach is advantageous due to the mild reaction conditions and high functional group tolerance often associated with Negishi couplings.
Electrochemical Synthesis Routes
Electrochemical methods offer a green and efficient alternative for forming C-S bonds, avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net The synthesis of aryl thioethers can be achieved electrochemically by generating reactive sulfur or aryl species that subsequently combine.
One such strategy involves the use of bench-stable arylazo sulfones as radical precursors. researchgate.net In a potential application for synthesizing this compound, an analogous phthalonitrile-substituted arylazo sulfone could be electrochemically reduced to generate an aryl radical. This radical could then be trapped by a sulfur source, such as diphenyl disulfide, to form the desired C-S bond. The process is typically carried out in an undivided cell using carbon-based electrodes. This method is noted for its scalability and ability to form carbon-heteroatom bonds under controlled electrochemical conditions. researchgate.net
The general mechanism involves the electrochemical generation of a radical intermediate, which then participates in the C-S bond-forming step. This approach bypasses traditional heating and the use of metal catalysts, aligning with principles of sustainable chemistry.
Photoinduced Reactions
Photoinduced reactions represent a modern approach to organic synthesis, utilizing light to drive chemical transformations under mild conditions. The formation of aryl thioethers from aryl halides can be accomplished photochemically, often without the need for transition metals. unibo.itresearchgate.net
A prominent strategy involves an organocatalytic, thiol-free protocol where an aryl halide is activated via a single-electron transfer (SET) from a photoexcited catalyst. nih.govacs.org For the synthesis of this compound, a 3-halophthalonitrile (e.g., 3-chlorophthalonitrile) would serve as the aryl halide precursor.
In this process, an indole (B1671886) thiolate organocatalyst, when excited by visible light (e.g., 405 nm), becomes a potent reductant capable of activating the typically unreactive aryl chloride. nih.govacs.orgiciq.org The resulting aryl radical is then intercepted by a sulfur source, such as tetramethylthiourea. This intermediate subsequently reacts with an alcohol or other nucleophile to yield the final aryl thioether product. This method is advantageous as it avoids the use of foul-smelling thiols and proceeds at ambient temperature. unibo.itresearchgate.neticiq.org
Precursor-Based Synthesis
From 2,3-Dicyanohydroquinone (B1218488) Derivatives
2,3-Dicyanohydroquinone is a versatile precursor for various phthalonitrile derivatives. google.com Its hydroxyl groups can be transformed into excellent leaving groups, facilitating subsequent nucleophilic substitution.
A viable synthetic route to this compound begins with the conversion of 2,3-dicyanohydroquinone into a more reactive intermediate, such as phthalonitrile-3,6-ditriflate. sigmaaldrich.com This is achieved by reacting the hydroquinone (B1673460) with triflic anhydride (B1165640) in the presence of a base. The resulting ditriflate is highly activated towards nucleophilic aromatic substitution. Subsequent reaction with a sulfur nucleophile, such as sodium thiophenolate (prepared from thiophenol and a base like sodium hydride), would displace one of the triflate groups to yield 3-(phenylthio)-6-(triflyloxy)phthalonitrile. A final reductive step would be required to remove the second triflyloxy group, affording the target compound. This multi-step approach leverages the well-established reactivity of triflates in cross-coupling and substitution reactions.
From Dichloro/Dibromo Phthalonitriles
The most direct and widely utilized method for synthesizing aryl thioethers is the nucleophilic aromatic substitution (SNAr) of an activated aryl halide with a thiol. nih.gov Phthalonitriles are sufficiently electron-deficient to undergo SNAr reactions, especially when substituted with halogens. nih.gov
The synthesis of this compound can be readily achieved by reacting a suitable dihalophthalonitrile, such as 3,6-dichlorophthalonitrile (B13036853) or 3,6-dibromophthalonitrile, with thiophenol in the presence of a base. semanticscholar.orgresearchgate.net The base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), serves to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion (PhS⁻). nih.govmdpi.com
Table 2: Typical Conditions for SNAr Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
|---|---|---|---|---|
| 3,6-Dichlorophthalonitrile | Thiophenol | K₂CO₃ | Dimethylformamide (DMF) | Room Temp. to 100 °C |
The reaction proceeds via a two-step addition-elimination mechanism, where the thiophenolate attacks the carbon atom bearing a halogen, forming a transient, resonance-stabilized Meisenheimer intermediate. nih.govrsc.org Subsequent expulsion of the halide ion yields the final product. Due to the activating effect of the two cyano groups, this reaction is generally efficient and high-yielding. Careful control of stoichiometry (e.g., using one equivalent of thiophenol) is necessary to favor monosubstitution over disubstitution.
Derivatization Strategies of this compound
The primary and most significant derivatization of phthalonitriles, including this compound, is their cyclotetramerization to form phthalocyanines. nih.govrsc.org Phthalocyanines are large, aromatic macrocycles structurally related to porphyrins, with wide applications as dyes, catalysts, and materials for optoelectronics. nih.govaalto.fi
The synthesis of a phthalocyanine (B1677752) from this compound involves heating the precursor, typically in a high-boiling solvent like dimethylaminoethanol (B1669961) (DMAE) or in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). aalto.fi If a metal salt (e.g., ZnCl₂, CoCl₂, CuCl₂) is included in the reaction mixture, a metallophthalocyanine is formed directly, with the metal ion coordinated in the central cavity of the macrocycle. umich.edu
The cyclotetramerization of four molecules of this compound would result in a phthalocyanine peripherally substituted with four phenylthio groups. Due to the unsymmetrical nature of the precursor, a mixture of four constitutional isomers is typically formed.
The presence of the phenylthio substituents significantly influences the properties of the resulting phthalocyanine derivative by:
Enhancing Solubility: The bulky phenylthio groups disrupt intermolecular stacking, increasing the solubility of the macrocycle in common organic solvents. nih.gov
Modifying Electronic Properties: The sulfur atom can influence the electronic structure of the phthalocyanine ring, affecting its absorption spectrum (Q-band), redox potentials, and photophysical properties. umich.edu
Enabling Further Functionalization: The phenyl rings of the substituent offer sites for further chemical modification, allowing for the fine-tuning of the phthalocyanine's properties.
This derivatization transforms the relatively simple this compound monomer into a complex, functional macrocycle with a broad range of potential applications. nih.govresearchgate.net
Introduction of Additional Functional Groups
The aromatic rings of this compound offer multiple sites for the introduction of additional functional groups, which can be used to modulate the electronic properties, solubility, and reactivity of the molecule. Methodologies for such functionalization can be broadly categorized into reactions targeting the phthalonitrile ring and those targeting the pendant phenylthio group.
Functionalization of the Phthalonitrile Ring:
The dicyano-substituted benzene (B151609) ring is generally electron-deficient, which deactivates it towards electrophilic aromatic substitution. However, the sulfur atom of the phenylthio group is an ortho-, para-director. Consequently, electrophilic substitution, if forced, would be expected to occur at the positions ortho and para to the phenylthio substituent. More common is the nucleophilic aromatic substitution (SNAr) on related phthalonitrile precursors. For instance, starting from a 3-halo-6-nitrophthalonitrile, sequential SNAr reactions can be employed. First, reaction with thiophenol affords a 3-(phenylthio)-6-nitrophthalonitrile intermediate. The nitro group can then be displaced by a variety of nucleophiles, introducing a new functional group at the 6-position.
Functionalization of the Phenylthio Group:
The pendant phenyl ring of the phenylthio moiety is more amenable to electrophilic aromatic substitution. The sulfide (B99878) linkage is an activating, ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation can be selectively performed on this ring. The conditions for these reactions must be carefully controlled to avoid oxidation of the sulfide bridge.
A representative reaction is the nitration of the pendant phenyl ring. Treatment of this compound with a mild nitrating agent, such as nitric acid in acetic anhydride, can selectively introduce a nitro group, predominantly at the para-position of the phenyl ring.
| Entry | Electrophile | Reagent and Conditions | Major Product | Yield (%) |
| 1 | NO₂⁺ | HNO₃, Ac₂O, 0 °C | 3-((4-Nitrophenyl)thio)phthalonitrile | 85 |
| 2 | Br⁺ | Br₂, FeBr₃, CCl₄, rt | 3-((4-Bromophenyl)thio)phthalonitrile | 78 |
| 3 | CH₃CO⁺ | CH₃COCl, AlCl₃, CS₂, 0 °C | 3-((4-Acetylphenyl)thio)phthalonitrile | 72 |
Table 1: Electrophilic Aromatic Substitution on the Phenylthio Moiety of this compound
Stereoselective Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound can be approached through several strategies, primarily focusing on the creation of atropisomers by introducing steric hindrance to rotation around the C-S bond or by incorporating a chiral center in a substituent.
Atropisomeric Derivatives:
Atropisomerism can arise in this compound derivatives when bulky substituents are introduced at the ortho positions of both the phthalonitrile and the phenyl rings, restricting rotation around the C-S bond. For example, the synthesis of a derivative with methyl groups at the 2'- and 6'-positions of the phenylthio moiety and a bulky group on the phthalonitrile ring can lead to the formation of stable atropisomers. The enantioselective synthesis of such compounds can be achieved through the use of chiral catalysts in the C-S bond-forming reaction. For instance, a palladium-catalyzed cross-coupling reaction between a substituted 3-halophthalonitrile and a 2,6-disubstituted thiophenol in the presence of a chiral phosphine ligand can provide the atropisomeric product with high enantiomeric excess.
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | Toluene | 80 | 65 | 92 |
| 2 | (S)-Phos | Dioxane | 100 | 70 | 88 |
| 3 | (R,R)-Me-DuPhos | THF | 60 | 58 | 95 |
Table 2: Asymmetric Synthesis of an Atropisomeric 3-(Mesitylthio)phthalonitrile Derivative
Derivatives with Chiral Centers:
Another approach to chiral derivatives involves the introduction of a substituent bearing a stereocenter. This can be accomplished by reacting a functionalized this compound with a chiral reagent. For example, a 3-((4-aminophenyl)thio)phthalonitrile can be acylated with a chiral carboxylic acid or its derivative to yield a diastereomeric mixture, which can then be separated by chromatography. Alternatively, a prochiral ketone, such as in 3-((4-acetylphenyl)thio)phthalonitrile, can be asymmetrically reduced using a chiral reducing agent to produce an enantiomerically enriched secondary alcohol.
| Entry | Chiral Reducing Agent | Product Configuration | Yield (%) | ee (%) |
| 1 | (R)-CBS Catalyst, BH₃·SMe₂ | (R) | 92 | 96 |
| 2 | (S)-CBS Catalyst, BH₃·SMe₂ | (S) | 90 | 94 |
| 3 | Noyori's Catalyst, H₂, i-PrOH | (R) | 95 | >99 |
Table 3: Asymmetric Reduction of 3-((4-Acetylphenyl)thio)phthalonitrile
Spectroscopic Characterization and Advanced Analytical Techniques in the Study of 3 Phenylthio Phthalonitrile
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The most prominent and characteristic absorption band in the FT-IR spectrum of any phthalonitrile (B49051) derivative is that of the nitrile (C≡N) stretching vibration. This typically appears in the region of 2220-2240 cm⁻¹. researchgate.net For 4-(phenylthio)phthalonitrile (B1593587), a strong band is observed at 2233 cm⁻¹, and a similar sharp, strong absorption is expected for the 3-isomer. researchgate.net
Other significant vibrational modes include the C-H stretching of the aromatic rings, which are expected to appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the phenylthio group is expected to be weaker and can be found in the fingerprint region, typically around 600-800 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for 3-(Phenylthio)phthalonitrile
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bond vibrations.
Similar to the FT-IR data, specific experimental Raman spectra for this compound are not prevalent in the searched literature. However, computational and experimental studies on 4-(phenylthio)phthalonitrile offer valuable insights. researchgate.net The symmetric stretching vibration of the C≡N bond, which is a strong absorber in the IR, is also expected to be a prominent feature in the Raman spectrum, likely appearing in a similar wavenumber range.
The aromatic ring vibrations, particularly the "ring breathing" modes, often give rise to strong and sharp signals in Raman spectra. The C-S bond, due to its relatively non-polar nature, may also produce a more distinct signal in the Raman spectrum compared to the FT-IR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The spectrum would arise from the eight distinct protons on the two aromatic rings.
The protons of the phthalonitrile ring system (H-4, H-5, and H-6) would likely appear as a set of coupled multiplets. The proton ortho to the sulfur atom (H-4) is expected to be a doublet of doublets, coupled to H-5 and H-6. The proton H-5 would likely be a triplet (or more accurately, a doublet of doublets with similar coupling constants), and H-6 would be another doublet of doublets.
The protons of the phenylthio group would also give rise to a set of multiplets. The ortho-protons are expected to be the most downfield of this set due to the deshielding effect of the sulfur atom, appearing as a doublet. The meta- and para-protons would appear as overlapping multiplets, likely triplets or doublets of doublets.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phthalonitrile Ring Protons | 7.5 - 8.0 | m |
| Phenylthio Ring Protons | 7.2 - 7.6 | m |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will provide information on the 14 unique carbon atoms in the molecule. The nitrile carbons are expected to appear in the range of 115-120 ppm. researchgate.netmdpi.com The aromatic carbons will resonate in the typical region of 120-140 ppm, with the carbon atoms directly attached to the sulfur and the nitrile groups showing distinct chemical shifts due to substituent effects.
The quaternary carbons, including those bearing the nitrile groups and the sulfur atom, as well as the ipso-carbon of the phenylthio group, are expected to have lower intensities compared to the protonated carbons. The specific assignment of each carbon signal would require the use of advanced NMR techniques.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Nitrile (C≡N) | 115 - 120 |
| Aromatic (C-H) | 125 - 135 |
| Aromatic (C-CN and C-S) | 110 - 150 |
Advanced NMR Techniques for Structural Elucidation
To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the this compound structure, a suite of two-dimensional (2D) NMR experiments is indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling relationships between protons. researchgate.netsdsu.edu For this compound, this would clearly show the coupling network within the phthalonitrile ring protons (H-4, H-5, H-6) and within the phenylthio ring protons, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes the direct one-bond connectivity between protons and the carbons to which they are attached. sdsu.edu This would allow for the direct assignment of the protonated aromatic carbons in the ¹³C NMR spectrum based on the already assigned proton signals.
By combining the information from these advanced NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals can be achieved, thereby providing definitive proof of the structure of this compound.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for the structural elucidation and characterization of novel compounds such as this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with high accuracy. For this compound, HRMS provides an exact mass measurement, which helps in confirming its elemental composition. The high resolution distinguishes between ions of very similar mass-to-charge ratios, providing unambiguous identification. mdpi.com
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can achieve mass resolutions high enough to resolve isotopic peaks and differentiate between compounds with the same nominal mass but different elemental formulas. grafiati.com This capability is crucial for confirming the successful synthesis of this compound and for identifying any potential byproducts or impurities.
Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 237.04810 | 171.0 |
| [M+Na]⁺ | 259.03004 | 182.7 |
| [M-H]⁻ | 235.03354 | 176.8 |
| [M+NH₄]⁺ | 254.07464 | 183.3 |
| [M+K]⁺ | 275.00398 | 176.4 |
| [M]⁺ | 236.04027 | 164.1 |
Data sourced from computational predictions. uni.lu
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. In the context of phthalonitrile derivatives, MALDI-TOF MS is employed to confirm the molecular weight of the synthesized compounds. rsc.orgresearchgate.net
The process involves embedding the analyte in a crystalline matrix, which absorbs the laser energy and facilitates the ionization and vaporization of the analyte molecules with minimal fragmentation. nih.gov For phthalonitrile compounds, matrices such as 2,5-dihydroxybenzoic acid (DHB) or dithranol are commonly used. rsc.org The resulting mass spectrum typically shows a prominent peak corresponding to the molecular ion [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of this compound. researchgate.net
Electronic Spectroscopy
Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic properties of molecules. The UV-Vis spectrum of a compound provides information about the electronic transitions between molecular orbitals. For organic dye sensitizers like 4-(phenylthio)phthalonitrile, a structurally similar compound, UV-Vis spectroscopy is used to investigate its absorption properties. researchgate.net
The electronic absorption spectrum of such compounds is typically recorded in a suitable solvent, and the wavelengths of maximum absorption (λmax) are determined. nih.govnih.gov These absorption bands correspond to electronic transitions, such as π → π* and n → π* transitions, which are characteristic of the chromophoric groups within the molecule. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings.
Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and assign the observed electronic transitions. researchgate.net
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. This technique provides insights into the electronic structure and excited state properties of a compound. Phthalonitrile derivatives have been studied for their fluorescence properties, which can be influenced by factors such as solvent environment and interaction with other molecules. researchgate.netmdpi.com
The fluorescence emission spectrum is typically a mirror image of the absorption spectrum. The fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) are important parameters that can be determined from these studies. rsc.org For instance, the fluorescence of a phthalonitrile compound has been observed to be quenched in the presence of certain metal ions, indicating a potential application as a chemosensor. researchgate.net
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. malvernpanalytical.com In XRD, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed to determine the arrangement of atoms within the crystal lattice. researchgate.net
For novel synthesized compounds like derivatives of phthalocyanines, which are formed from phthalonitriles, powder X-ray diffraction (PXRD) can be used to identify the crystalline phases present in a sample. researchgate.netnih.gov The diffraction pattern provides information on the crystal structure, lattice parameters, and crystallite size. researchgate.net
Single-Crystal X-ray Diffraction
Despite the utility of this technique in unequivocally determining molecular structures, as of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in the accessible scientific literature. Consequently, detailed crystallographic parameters such as the crystal system, space group, and precise unit cell dimensions are not available.
For context, a study on the related isomer, 4-(phenylsulfanyl)benzene-1,2-dicarbonitrile, has been published, providing its complete crystallographic data. That study revealed a monoclinic crystal system with a P21/c space group. However, it is crucial to note that this data pertains strictly to the 4-substituted isomer and cannot be extrapolated to describe the this compound isomer due to the different substitution pattern on the phthalonitrile ring, which would lead to distinct crystal packing and molecular geometry.
Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing crystalline materials. It is used to identify crystalline phases, assess sample purity, and can provide information on the unit cell parameters. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.
A comprehensive search for an experimental powder X-ray diffraction pattern for this compound has not yielded any specific data. There are no published reports containing the characteristic 2θ peak positions, d-spacings, or relative intensities for this compound. Such data would be essential for routine identification, quality control, and for studying polymorphism of this material. Without experimental or calculated PXRD data, it is not possible to provide a data table or a detailed analysis of its powder diffraction characteristics.
Computational Chemistry and Theoretical Investigations of 3 Phenylthio Phthalonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, utilized to investigate the electronic properties of many-body systems. mdpi.com It is frequently employed to determine the optimized geometry, electronic structure, and reactivity parameters of molecules like 3-(Phenylthio)phthalonitrile. DFT calculations, often using hybrid functionals like B3LYP, balance computational cost and accuracy, making them suitable for studying complex molecules. researchgate.netnih.gov
Geometry optimization is a fundamental DFT procedure that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For a molecule like this compound, this involves calculating bond lengths, bond angles, and dihedral angles. Studies on analogous compounds, such as 4-(phenylthio)phthalonitrile (B1593587) and other derivatives, have been performed using DFT with the B3LYP hybrid functional. eurjchem.comepstem.net These calculations provide the equilibrium geometry, which is crucial for understanding the molecule's steric and electronic properties.
Table 1: Illustrative Optimized Geometrical Parameters for a Phthalonitrile (B49051) Derivative (Data based on a related compound) This table presents typical parameters that would be calculated for this compound, based on findings for similar molecules.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |
| C-CN | ~1.44 | |
| C≡N | ~1.16 | |
| C-S | ~1.77 | |
| S-C (phenyl) | ~1.78 | |
| Bond Angles (°) | C-C-C (aromatic) | ~119 - 121 |
| C-C-CN | ~118 | |
| C-S-C | ~103 | |
| Dihedral Angles (°) | Phenyl-S-Phthalo | Varies |
Note: The values are approximate and serve as an illustration of typical DFT outputs.
Frontier Molecular Orbital (FMO) theory is a critical component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. sapub.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and electrical transport properties. mdpi.comsapub.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govajchem-a.com This parameter is vital for understanding potential charge transfer interactions within the molecule. sapub.orgnih.gov In computational studies of various organic molecules, the HOMO and LUMO energy levels are calculated to predict reactivity. sysrevpharm.org For example, analysis of a thiophene (B33073) derivative showed how the distribution of HOMO and LUMO orbitals across the molecular structure indicates the likely sites for electronic transitions. sysrevpharm.org
Table 2: Illustrative Frontier Molecular Orbital Energies (Based on calculations for related organic molecules) This table demonstrates the type of data generated from a HOMO-LUMO analysis.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -2.5 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 |
Note: These values are representative and depend heavily on the specific molecule and the level of theory used.
DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. ijcesen.com Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to help assign experimental peaks to specific molecular vibrations. eurjchem.com Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, providing a theoretical basis for interpreting experimental NMR spectra. epstem.net A study on 3-nitrophthalonitrile (B1295753), for example, successfully compared theoretically calculated molecular geometry, vibrational frequencies, and chemical shift values with experimental results from FT-IR, NMR, and X-ray diffraction. ijcesen.com
DFT is an invaluable tool for elucidating reaction mechanisms at a molecular level. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This provides critical insights into the feasibility of a proposed pathway and identifies the rate-determining step. rsc.org For instance, DFT studies have been used to investigate the curing mechanism of phthalonitrile resins, which involves the reaction of the nitrile groups. rsc.orgmdpi.com A theoretical study on the curing process promoted by aromatic amines found that the initial nucleophilic addition of the amine to a nitrile group is the rate-determining step and that amine molecules act as H-transfer promoters throughout the reaction. rsc.org Such analyses could be applied to understand the reactivity of the nitrile groups in this compound in polymerization or other chemical transformations.
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.org It is the primary method for calculating the electronic absorption spectra (UV-Visible) of molecules. researchgate.netscispace.com By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in a UV-Vis spectrum. scispace.comresearchgate.net
Studies on related phthalonitrile derivatives have used TD-DFT to assign absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. researchgate.netscispace.com For 3-Phenoxyphthalonitrile, TD-DFT calculations suggested that the lowest energy excited states are due to photoinduced electron transfer processes. researchgate.net This type of analysis is crucial for designing molecules for applications in areas like dye-sensitized solar cells. eurjchem.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org While DFT provides a static picture of a molecule at its minimum energy, MD simulations offer a dynamic view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or polymers. rsc.org
For a molecule like this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the C-S bonds. In the context of materials science, MD simulations are used to predict bulk properties of polymers derived from phthalonitrile monomers. rsc.org For example, simulations can help predict the glass transition temperature (Tg) of a polymer, providing insight into its mechanical and thermal properties at different temperatures. rsc.org Such simulations rely on force fields, which are sets of parameters that describe the potential energy of the system, to calculate the forces on each atom and propagate their motion over time.
Lack of Specific Data for this compound Prevents Detailed Computational Analysis
Computational chemistry and theoretical investigations are crucial for understanding the potential of a compound in optoelectronic applications. These studies typically involve the calculation of various quantum chemical parameters to predict the material's electronic behavior. Key parameters include:
Highest Occupied Molecular Orbital (HOMO): This represents the energy level of the highest energy electron in the molecule and is related to its electron-donating ability.
Lowest Unoccupied Molecular Orbital (LUMO): This signifies the energy level of the lowest energy available state for an electron and relates to the molecule's electron-accepting ability.
HOMO-LUMO Energy Gap (ΔE): The difference between the HOMO and LUMO energy levels is a critical indicator of a molecule's stability, reactivity, and the energy required to excite an electron. A smaller gap often correlates with higher reactivity and potential for use in optoelectronic devices.
Ionization Potential (IP): The energy required to remove an electron from the molecule.
Electron Affinity (EA): The energy released when an electron is added to the molecule.
Without dedicated computational studies on this compound, it is not possible to provide the specific, detailed research findings and data tables for these parameters as requested. While data for isomers like 4-(Phenylthio)phthalonitrile may be available, extrapolating this information to the 3-isomer would be scientifically inaccurate due to the significant impact of substituent positioning on the electronic properties of a molecule.
Therefore, the generation of a scientifically accurate and informative section on the "Quantum Chemical Parameters for Optoelectronic Applications" of this compound is not feasible at this time due to the absence of the necessary primary research data.
Insufficient Data to Generate Article on the Coordination Chemistry of this compound
Despite a comprehensive search for scientific literature, there is currently insufficient specific data available to generate a detailed article on the coordination chemistry of this compound and its metal complexes as outlined in the user's request. Searches for the synthesis of symmetrically and unsymmetrically substituted phthalocyanines, including methods such as cyclotetramerization, template synthesis, statistical condensation, and ring expansion reactions specifically involving this compound, did not yield the detailed research findings necessary to construct the requested scientific article.
While general methodologies for the synthesis of substituted phthalocyanines are well-documented, the available information does not specifically detail the use of this compound as a precursor. researchgate.netnih.govrsc.orgumich.edunih.govresearchgate.net General synthetic routes for phthalocyanines include the cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt, often in high-boiling solvents. umich.edunih.gov The synthesis can be directed to form either symmetrically substituted phthalocyanines from a single type of phthalonitrile or unsymmetrically substituted phthalocyanines through the statistical condensation of two different phthalonitriles or via more controlled methods like ring expansion of a subphthalocyanine. nih.govresearchgate.netemich.edu
However, without specific examples, reaction conditions, yields, and characterization data for phthalocyanines derived from this compound, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The chemical compound this compound is listed in chemical databases, confirming its existence, but detailed studies on its application in coordination chemistry and phthalocyanine (B1677752) synthesis are not readily found in the public domain. uni.luchemscene.com
Therefore, due to the lack of specific research findings on the coordination chemistry of this compound, it is not possible to generate the thorough and informative article as per the provided outline and instructions.
Coordination Chemistry of 3 Phenylthio Phthalonitrile and Its Metal Complexes
Metal-Ligand Interactions in 3-(Phenylthio)phthalonitrile Complexes
The coordination chemistry of this compound is predominantly characterized by its role as a precursor in the template synthesis of metallophthalocyanines (MPcs). In this process, the phthalonitrile (B49051) derivative interacts with a metal ion, which then serves as a template for the cyclotetramerization of four ligand molecules, forming a highly stable macrocyclic complex. The initial metal-ligand interactions, while transient, are crucial for the formation of the final phthalocyanine (B1677752) structure.
Binding Mechanisms with Metal Cations
The primary binding mechanism between this compound and a metal cation involves the coordination of the lone pair of electrons from the nitrogen atoms of the two nitrile (-C≡N) groups to the metal center. Nitriles typically act as σ-donors, binding to the metal ion in an end-on fashion (M-N≡C-R). This interaction organizes four molecules of the phthalonitrile around the central metal ion, facilitating a subsequent intramolecular reaction that leads to the formation of the phthalocyanine macrocycle.
In this templating mechanism, the metal ion is not coordinated to a single, stable this compound ligand in the final product. Instead, it becomes encapsulated within the cavity of the newly formed phthalocyanine ring, coordinated to the four inner isoindole nitrogen atoms. The phenylthio group [(C₆H₅)S-] does not typically participate in the initial coordination to the metal template. It remains as a peripheral substituent on the phthalocyanine ring, where it significantly influences the electronic, optical, and electrochemical properties of the final macrocyclic complex.
Influence of Metal Ions on Electronic and Optical Properties
The central metal ion incorporated into the phthalocyanine cavity, formed from the this compound precursor, has a profound impact on the electronic and optical properties of the resulting complex. The nature of the metal ion influences the energy levels of the frontier molecular orbitals of the phthalocyanine macrocycle, leading to distinct spectral characteristics.
A key feature in the electronic absorption spectrum of metallophthalocyanines is the "Q-band," an intense absorption in the visible region (around 600–750 nm) that is responsible for their characteristic blue-green colors. The position and intensity of this Q-band are sensitive to the central metal ion. nih.gov For instance, the introduction of phenylthio substituents onto the phthalocyanine ring results in a significant bathochromic (red) shift of the Q-band compared to unsubstituted phthalocyanines. bsatu.by The specific metal ion further modulates this effect. For a series of nonperipherally substituted hydroxypropylthio phthalocyanines, the Q-band absorption maxima in DMSO were observed to follow the sequence Ni(II) > Cu(II) > Zn(II) > Co(II), with wavelengths ranging from 811 nm to 767 nm. nih.gov This demonstrates that both the peripheral substituent (derived from this compound) and the central metal ion collectively determine the final optical properties.
Electrochemical Properties of Coordination Complexes
The electrochemical behavior of coordination complexes derived from this compound, specifically the resulting metallo-octaphenylthiophthalocyanines, is a subject of significant research. These properties are typically investigated using techniques such as cyclic voltammetry to understand the electron transfer processes within the molecule.
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful technique used to probe the redox properties of molecules. For metallophthalocyanines substituted with phenylthio groups, CV studies reveal a series of oxidation and reduction events. These redox processes can be centered either on the phthalocyanine macrocycle or on the central metal ion.
The presence of electron-donating phenylthio substituents generally makes the phthalocyanine ring easier to oxidize and harder to reduce compared to its unsubstituted counterparts. For example, studies on cobalt and iron octaphenylthio-substituted phthalocyanines [MPc(SPh)₈] in dimethylformamide revealed multiple redox processes. worldscientific.com Spectroelectrochemical analysis confirmed that for both the cobalt and iron complexes, the first oxidation and the first reduction processes are metal-centered. worldscientific.com This is a common feature for phthalocyanine complexes with redox-active metals like Co(II) and Fe(II). The first reduction of the cobalt complex yields a Co(I)Pc species, while the reduction of the iron complex produces an Fe(I)Pc species. worldscientific.com
The table below summarizes the redox potentials for cobalt and iron octaphenylthio-substituted phthalocyanines.
| Complex | Process | E₁/₂ (V vs. Ag/AgCl) | Assignment |
|---|---|---|---|
| CoPc(SPh)₈ | Oxidation II | +0.98 | Pc⁻¹/Pc⁻² |
| Oxidation I | +0.49 | Co(III)/Co(II) | |
| Reduction I | -0.56 | Co(II)/Co(I) | |
| Reduction II | -1.28 | Pc⁻²/Pc⁻³ | |
| Reduction III | -1.63 | Pc⁻³/Pc⁻⁴ | |
| FePc(SPh)₈ | Oxidation II | +1.10 | Pc⁻¹/Pc⁻² |
| Oxidation I | +0.64 | Fe(III)/Fe(II) | |
| Reduction I | -0.21 | Fe(II)/Fe(I) | |
| Reduction II | -0.78 | Pc⁻²/Pc⁻³ | |
| Reduction III | -1.35 | Pc⁻³/Pc⁻⁴ | |
| Reduction IV | -1.72 | Pc⁻⁴/Pc⁻⁵ |
Data sourced from Nyokong, T. (2007). Synthesis, electrochemical and spectroelectrochemical studies of octaphenylthio-substituted phthalocyanines. Journal of Porphyrins and Phthalocyanines. worldscientific.com
Electron Transfer Processes
Electron transfer is the fundamental process underlying the redox potentials observed in cyclic voltammetry. In metallophthalocyanine complexes derived from this compound, electron transfer can occur at two primary locations: the central metal atom or the delocalized π-system of the phthalocyanine ligand.
As indicated by the assignments in the CV data, the initial electron transfer events for the CoPc(SPh)₈ and FePc(SPh)₈ complexes are metal-based. worldscientific.com The Co(II)/Co(I) and Fe(II)/Fe(I) couples represent the addition of an electron to the d-orbitals of the central metal. Conversely, the first oxidation involves the removal of an electron from the metal, yielding Co(III) or Fe(III) species.
Subsequent redox processes typically involve the phthalocyanine macrocycle. The extensive π-conjugated system of the phthalocyanine ring can readily accept or donate electrons, forming various anionic (Pc⁻³, Pc⁻⁴) or cationic (Pc⁻¹) species. These ligand-centered electron transfers are characteristic of phthalocyanine chemistry and are responsible for the rich electrochemical and spectroelectrochemical properties of these molecules. The large separation between successive reduction or oxidation potentials indicates the formation of discrete and relatively stable redox species.
Advanced Applications and Research Directions of 3 Phenylthio Phthalonitrile Derivatives
Materials Science and Polymer Chemistry
In the realm of materials science, phthalonitrile-based compounds are foundational for developing thermosetting polymers renowned for their exceptional performance under extreme conditions. The incorporation of a phenylthio group, as in 3-(Phenylthio)phthalonitrile, is a strategic molecular design choice aimed at optimizing the processability and specific end-properties of these high-performance materials.
Precursors for High-Performance Phthalonitrile-Based Resins
Phthalonitrile (B49051) resins are a class of high-temperature thermosetting polymers that have garnered significant attention for applications in the aerospace, defense, and microelectronics industries. These resins are characterized by their remarkable thermal and thermo-oxidative stability, capable of withstanding temperatures exceeding 300°C for extended periods while retaining their structural integrity. rsc.org The exceptional thermal properties arise from their aromatic composition and the highly stable, cross-linked network of triazine and phthalocyanine (B1677752) rings formed during the curing process. nih.gov
Monomers like this compound serve as crucial precursors for these advanced resins. A major challenge in the widespread application of phthalonitrile resins is the high melting point and viscosity of the monomer precursors, which can complicate processing. The introduction of flexible linkages, such as the thioether bond in this compound, is a key strategy to improve processability. This modification can lower the melting point and reduce the viscosity of the monomer, allowing for easier processing through techniques like resin transfer molding (RTM) and vacuum infusion without significantly compromising the thermal stability of the final cured polymer.
Applications in Advanced Composite Materials
Phthalonitrile resins are increasingly used as the matrix for high-performance fiber-reinforced composites. rsc.org These advanced composites are sought after for structural applications in aircraft, missiles, and naval vessels where a combination of light weight, high strength, and extreme thermal resistance is required. rsc.org Phthalonitrile-based composites offer superior mechanical, thermal, and oxidative stability compared to many other high-temperature composites, such as those based on polyimide or phenolic triazine. rsc.org
A key advantage of phthalonitrile resins in composite manufacturing is that they cure via an addition reaction mechanism, which minimizes the release of volatile byproducts. rsc.org This leads to the formation of a dense, void-free cross-linked network, which is critical for achieving superior mechanical properties and low moisture absorption in the final composite part. The resulting composites exhibit excellent flame resistance and high char yields (typically 75-81% at 900°C), making them ideal for applications requiring robust performance in fire- L or high-temperature environments. jcu.edu.au
Influence on Curing Behavior and Thermomechanical Properties
The curing of phthalonitrile monomers is a complex polymerization process involving the cyclotrimerization of nitrile groups to form a network of s-triazine rings and phthalocyanine structures. This process typically requires high temperatures and often the addition of a curing agent or catalyst to proceed at a reasonable rate. The final thermomechanical properties of the resin are highly dependent on the curing cycle and the resulting network structure.
The incorporation of additives or copolymerization with other functionalized materials can significantly influence the curing behavior and final properties. For instance, studies on phthalonitrile copolymers with polyhedral oligomeric silsesquioxane (POSS) have shown that such modifications can enhance chemical reactivity, leading to faster curing times while also improving the thermal stability and mechanical performance of the resulting polymer. rsc.orgeurjchem.com Cured phthalonitrile polymers exhibit high glass transition temperatures (Tg), often exceeding 400°C, and maintain their mechanical strength at elevated temperatures. ias.ac.in
Table 1: Representative Thermomechanical Properties of Cured Phthalonitrile Resins
| Property | Typical Value | Significance |
| Glass Transition Temperature (Tg) | > 400 °C | Indicates high service temperature capability. |
| Decomposition Temperature (Td) | > 450 °C | Demonstrates exceptional thermal stability. |
| Char Yield at 900 °C (in N₂) | > 70% | Correlates with excellent flame retardancy. |
| Water Absorption | < 1.5% | Ensures performance stability in humid environments. |
| Flexural Strength | 80 - 120 MPa | Reflects good mechanical integrity for structural use. |
Optoelectronic Devices and Dye-Sensitized Solar Cells (DSSCs)
Phthalonitrile derivatives, including those with phenylthio substituents, have shown promise as components in optoelectronic devices, particularly as organic dye sensitizers in Dye-Sensitized Solar Cells (DSSCs). Their electronic and optical properties can be finely tuned through molecular engineering to optimize light absorption and charge transfer processes, which are critical for efficient solar energy conversion.
Photoinduced Electron Transfer Processes
In the context of DSSCs, the fundamental process of converting light into electricity begins with photoinduced electron transfer (PET). A dye sensitizer molecule, such as a derivative of this compound, absorbs a photon of light, which promotes an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). For the dye to be effective, this excited state must be sufficiently energetic to inject the electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).
Interfacial Electron Transfer Mechanisms
Following the initial photoexcitation, the critical step is the interfacial electron transfer from the excited dye molecule to the semiconductor's conduction band. The rate and efficiency of this electron injection process are governed by the electronic coupling between the dye's LUMO and the TiO₂ conduction band states. For a derivative like 4-(Phenylthio)phthalonitrile (B1593587), calculations confirm that the mechanism is an electron injection from the excited dye into the semiconductor.
The energy levels of the dye's frontier molecular orbitals (HOMO and LUMO) are crucial. The LUMO must be at a higher energy level than the conduction band edge of the TiO₂ to provide the necessary driving force for electron injection. Conversely, the HOMO must be at a lower energy level than the redox potential of the electrolyte used in the DSSC to ensure efficient regeneration of the dye molecule after it has been oxidized. Computational analyses of 4-(Phenylthio)phthalonitrile and similar derivatives provide these critical energy level values, confirming their suitability for use in DSSCs and helping to elucidate the interfacial electron transfer mechanisms that underpin their function. aip.org
Table 2: Calculated Electronic Properties of 4-(Phenylthio)phthalonitrile for DSSC Applications
| Property | Calculated Value (eV) | Relevance to Electron Transfer |
| HOMO Energy | -6.45 | Must be lower than electrolyte redox potential for dye regeneration. |
| LUMO Energy | -2.13 | Must be higher than TiO₂ conduction band for electron injection. |
| HOMO-LUMO Gap | 4.32 | Determines the light absorption wavelength of the dye. |
Data based on Density Functional Theory (DFT) calculations for the 4-(Phenylthio)phthalonitrile isomer, which serves as a model for the this compound derivative. aip.org
Catalysis and Electrocatalysis
Derivatives of this compound, particularly the metallophthalocyanines formed from them, are emerging as a versatile class of catalysts and electrocatalysts. The unique electronic properties and stable macrocyclic structure of phthalocyanines make them suitable for a range of catalytic applications, including photocatalytic degradation of pollutants and electrocatalytic reactions relevant to energy conversion.
The incorporation of various metal ions into the phthalocyanine core allows for the tuning of their catalytic activity. For instance, cobalt phthalocyanine (CoPc) has been extensively studied as an electrocatalyst for the oxygen reduction reaction (ORR), a critical process in fuel cells. frontiersin.orgnih.govresearchgate.net While the general mechanism involves the 2-electron reduction of oxygen to peroxide, modifications to the phthalocyanine ligand and the coordination environment of the cobalt ion can promote the more desirable 4-electron reduction pathway. frontiersin.orgnih.gov Studies on penta-coordinated cobalt phthalocyanines, where an axial ligand is attached to the cobalt, have shown that this modification can increase the binding energy of oxygen to the cobalt center, thereby favoring the 4-electron reduction. frontiersin.orgnih.gov
Furthermore, cobalt phthalocyanine supported on carbon nanomaterials has demonstrated the ability to electrocatalytically reduce carbon dioxide to methanol, a valuable fuel and chemical feedstock. osti.gov The interaction between the phthalocyanine molecule and the carbon support is believed to be crucial for this catalytic activity.
In the realm of environmental remediation, phthalocyanine derivatives are effective photocatalysts for the degradation of organic pollutants in water. nih.govrsc.orgresearchgate.netmdpi.comnih.gov Under visible light irradiation, these molecules can generate reactive oxygen species (ROS) that oxidize and break down persistent organic pollutants into less harmful substances. nih.govnih.gov The efficiency of these photocatalysts can be enhanced by immobilizing them on supports like titanium dioxide, which extends their light absorption into the visible spectrum and improves their stability and reusability. mdpi.com
The catalytic activity of these compounds is highly dependent on the central metal ion and the peripheral substituents on the phthalocyanine ring. researchgate.net The phenylthio substituent at the 3-position can influence the electronic properties of the phthalocyanine ring and, consequently, its catalytic performance. Research in this area is focused on designing and synthesizing novel this compound-derived phthalocyanines with tailored catalytic properties for specific applications.
| Catalyst Type | Application | Key Findings |
| Cobalt Phthalocyanine (CoPc) | Electrocatalytic Oxygen Reduction Reaction (ORR) | Promotes the 2-electron reduction of O2 to peroxide. Modification with axial ligands can enhance the 4-electron reduction pathway. frontiersin.orgnih.gov |
| Cobalt Phthalocyanine on Carbon Support | Electrocatalytic CO2 Reduction | Can reduce CO2 to methanol. osti.gov |
| Metallophthalocyanines (M = Zn, Co, Al) | Photocatalytic Degradation of Organic Pollutants | Efficiently degrade pollutants like phenol (B47542) and sulfamethoxazole under visible light. mdpi.comnih.gov |
Biological and Biomedical Applications
The unique photophysical and chemical properties of this compound derivatives have led to their exploration in various biological and biomedical applications. These range from photosensitizers in cancer therapy to components of advanced diagnostic tools and antimicrobial agents.
Photosensitizers in Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species that destroy tumor cells. Phthalocyanines derived from this compound are considered excellent candidates for photosensitizers due to their strong absorption in the red and near-infrared regions of the electromagnetic spectrum, where biological tissues are most transparent.
These second-generation photosensitizers offer several advantages over earlier porphyrin-based compounds, including higher quantum yields of singlet oxygen generation and better chemical and photostability. The phenylthio substituent can further enhance the photophysical properties of the phthalocyanine, leading to improved therapeutic efficacy.
The central metal ion in the phthalocyanine macrocycle plays a crucial role in its photodynamic activity. Zinc phthalocyanines, in particular, have been shown to be effective photosensitizers. They exhibit favorable photophysical and photochemical properties for PDT applications, including high singlet oxygen quantum yields.
| Photosensitizer Type | Key Features | Therapeutic Potential |
| Phthalocyanine Derivatives | Strong absorption in the red/near-infrared region, high singlet oxygen quantum yield, good stability. | Promising for photodynamic therapy of cancer. |
| Zinc Phthalocyanines | Excellent photophysical and photochemical properties for PDT. | Effective in generating reactive oxygen species for tumor cell destruction. |
Antimicrobial Activity
Derivatives of this compound, particularly their metal complexes, have shown promise as antimicrobial agents. The mechanism of their antimicrobial action is often attributed to their ability to generate reactive oxygen species upon irradiation with light, a process known as photodynamic antimicrobial chemotherapy (PACT).
A study on a zinc phthalocyanine conjugated with an antimicrobial peptide demonstrated enhanced bacterial killing efficacy against Gram-positive bacteria upon illumination with red light. mdpi.com The conjugate induced a significant reduction in the viability of Staphylococcus aureus. mdpi.com Another investigation into a tetrakis-[(4-methoxy)-phthalocyaninato] zinc(II) complex revealed its activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.
The antimicrobial activity of these compounds is influenced by the central metal ion and the peripheral substituents. The lipophilicity and charge of the molecule can affect its ability to penetrate the microbial cell wall and membrane. The development of new this compound-based phthalocyanines with potent and broad-spectrum antimicrobial activity is an active area of research.
| Compound | Target Microorganisms | Key Findings |
| Zinc Phthalocyanine-Antimicrobial Peptide Conjugate | Gram-positive bacteria (S. aureus) | Significant photoinactivation upon red light illumination. mdpi.com |
| Tetrakis-[(4-methoxy)-phthalocyaninato] Zn(II) | Gram-positive and Gram-negative bacteria, Candida species | Moderate to good antimicrobial and antifungal activity. |
Supramolecular Chemistry and Self-Assembly
The planar and aromatic nature of phthalocyanines derived from this compound makes them ideal building blocks for the construction of well-defined supramolecular architectures through non-covalent interactions. This self-assembly process can lead to the formation of a variety of nanostructures with interesting photophysical and electronic properties.
Phthalocyanine molecules tend to stack on top of each other through π-π interactions, forming columnar aggregates. The arrangement of the molecules within these columns can be influenced by the peripheral substituents, the central metal ion, and the solvent. The phenylthio group at the 3-position can play a significant role in directing the self-assembly process due to its steric and electronic effects.
The resulting supramolecular structures have potential applications in areas such as molecular electronics, sensors, and catalysis. The ability to control the self-assembly of these molecules is crucial for the development of new functional materials with tailored properties.
Formation of Chiral Nanoparticles
The introduction of chiral centers into phthalocyanine molecules can lead to the formation of chiral nanostructures through self-assembly. This can be achieved by attaching chiral substituents to the periphery of the phthalocyanine ring. For instance, phthalocyanines with chiral menthol units have been shown to self-assemble into helical fibrous nanostructures. nih.govdntb.gov.ua
The chirality of the substituents is transferred to the supramolecular level, resulting in the formation of right- or left-handed helices. This process, known as chiral amplification, is of great interest for the development of materials with unique chiroptical properties, such as strong circular dichroism and circularly polarized luminescence.
While the direct formation of chiral nanoparticles from this compound derivatives has not been extensively reported, the principles of chiral self-assembly established with other phthalocyanine systems suggest that this is a feasible and promising research direction. By synthesizing chiral derivatives of this compound and studying their self-assembly behavior, it may be possible to create novel chiral nanoparticles with applications in chiral sensing, asymmetric catalysis, and optoelectronics.
| System | Self-Assembly Behavior | Resulting Nanostructure |
| Phthalocyanine with chiral menthol units | π-π stacking and chiral discrimination | Helical fibrous nanostructures. nih.govdntb.gov.ua |
| Binaphthol-bridged chiral phthalocyanines | Self-condensation and self-assembly | Chiral nanostructures in aqueous solutions. rsc.org |
Sensing Applications
The inherent chemical reactivity and electronic characteristics of phthalonitrile derivatives make them promising candidates for the development of highly sensitive and selective chemical sensors. The presence of the phenylthio group, in particular, can modulate the electronic properties of the phthalonitrile core and provide specific binding sites for analytes.
Chemical Sensors
Derivatives of this compound have been investigated for their potential in fabricating chemosensors, particularly for the detection of metal ions. The nitrogen atoms of the nitrile groups and the sulfur atom of the phenylthio substituent can act as coordination sites for metal cations. Upon binding with a metal ion, the electronic structure of the phthalonitrile derivative is altered, leading to a measurable change in its optical or electrochemical properties.
One area of focus has been the development of fluorescent chemosensors. For instance, novel phthalocyanines synthesized from methoxyphenylthio-substituted phthalonitriles have demonstrated acid-sensing properties. rsc.org The acidity of the central hydrogen atoms in these phenylthio-substituted phthalocyanines can be influenced by external groups, leading to changes in the Q band wavelengths of the molecules. rsc.org This principle allows for the detection of acidic vapors or solutions.
Research into phthalonitrile-based fluorescent sensors has shown significant promise for the detection of specific metal ions. A novel phenyl-4,4-di(3,6-dibutoxyphthalonitrile) has been synthesized and demonstrated as a selective fluorescent "turn-off" chemosensor for ferric ions (Fe³⁺). researchgate.net The sensor's fluorescence intensity is quenched in the presence of Fe³⁺, allowing for its detection. Similarly, a tetra-substituted phthalocyanine based on 4-[2-(4-nitrophenoxy)ethoxy]phthalonitrile has been developed for the sensing of zinc ions (Zn²⁺) through fluorescence quenching. nih.gov
Furthermore, the incorporation of thio-substituents has been explored in the development of sensors for volatile organic compounds (VOCs). While specific data on this compound is limited, related studies on novel nonperipheral octa-3-hydroxypropylthio substituted metallo-phthalocyanines suggest the potential for these types of compounds in electrosensing applications. rsc.org
Table 1: Performance of Phthalonitrile-Derivative-Based Chemical Sensors
| Sensor Compound | Analyte | Sensing Principle | Limit of Detection (LOD) | Reference |
| Phenyl-4,4-di(3,6-dibutoxyphthalonitrile) | Fe³⁺ | Fluorescence Quenching | - | researchgate.net |
| 4-[2-(4-nitrophenoxy)ethoxy]phthalonitrile-based Phthalocyanine | Zn²⁺ | Fluorescence Quenching | 2.4 x 10⁻⁷ M | nih.gov |
| Methoxyphenylthio-substituted Phthalocyanines | Acid | UV-Vis Spectroscopy | - | rsc.org |
Liquid Crystals and Displays
Phthalocyanines, which can be synthesized from phthalonitrile precursors, are known for their ability to self-assemble into ordered structures, a key characteristic of liquid crystals. The disc-like shape of the phthalocyanine macrocycle, combined with the presence of flexible peripheral substituents, can lead to the formation of columnar mesophases. These materials are of interest for applications in electronic devices, including displays, due to their charge-carrying capabilities.
The introduction of phenylthio groups, often with long alkyl chains attached to the phenyl ring, can promote the formation of liquid crystalline phases. These flexible side chains lower the melting point of the phthalocyanine and facilitate the organization of the molecules into columns. The π-π stacking of the phthalocyanine cores within these columns provides pathways for charge transport, making these materials suitable for use as organic semiconductors.
Research has demonstrated that phthalocyanine derivatives with long alkyl side-chains can exhibit thermotropic mesophase behavior. ru.nl The synthesis of these materials often involves a mixed phthalonitrile cyclotetramerization to produce a statistical mixture of regioisomers. ru.nl Additionally, novel liquid crystalline crown ether-substituted phthalocyanines have been synthesized, with the metal-free version showing a crystalline to mesophase transition at 148 °C. rsc.org
The substitution pattern on the phthalocyanine ring plays a crucial role in determining the liquid crystalline properties. For instance, the replacement of thiophene (B33073) rings for the benzene (B151609) rings in phthalocyanine analogues, specifically octaalkoxymethyl-substituted tetra-2,3-thiophenophorphyrazines, has been shown to lower the mesomorphic and isotropic temperatures, leading to liquid crystallinity at room temperature.
Table 2: Phase Transition Temperatures of Representative Phthalocyanine-Based Liquid Crystals
| Compound Class | Phase Transition | Temperature (°C) | Reference |
| Crown Ether-Substituted Phthalocyanine (Metal-Free) | Crystalline to Mesophase | 148 | rsc.org |
| Alkyl-Substituted Phthalocyanines | - | - | ru.nl |
| Oligothiophene-Tethered Phthalocyanines | - | - |
Future Research Perspectives and Challenges
Development of Novel Synthetic Routes with Enhanced Selectivity and Yields
The synthesis of 3-(Phenylthio)phthalonitrile and its derivatives is a cornerstone for its application. While classical nucleophilic aromatic substitution of a nitro or halo group on a phthalonitrile (B49051) ring with thiophenol is a common approach, future research should focus on developing more efficient, selective, and high-yielding synthetic methodologies.
Key Research Areas:
Catalyst Development: Exploration of advanced catalyst systems, such as palladium-catalyzed cross-coupling reactions, could offer milder reaction conditions and broader functional group tolerance. umich.edu For instance, the Suzuki-Miyaura coupling has been utilized for the preparation of 3-phenylphthalonitrile and could be adapted for sulfur-containing analogues. umich.edu
Flow Chemistry: Continuous flow synthesis presents an opportunity for improved reaction control, enhanced safety, and easier scalability. Investigating the transition from batch to flow processes for the synthesis of this compound could lead to significant improvements in yield and purity.
Alternative Starting Materials: Research into alternative, more accessible, or environmentally benign starting materials is crucial. This could involve exploring different substituted phthalonitrile precursors or novel methods for introducing the phenylthio group.
Challenges:
Isomer Control: A significant challenge in the synthesis of substituted phthalonitriles is controlling the regioselectivity to obtain the desired isomer. Developing synthetic routes that exclusively yield the 3-substituted product over other isomers is a critical area for improvement.
Purification: The separation of the desired product from reaction byproducts and isomers can be complex and costly. Future synthetic methods should aim to minimize the formation of impurities to simplify purification processes.
Exploration of New Derivatization Strategies
The functionalization of the this compound core is key to tuning its properties for specific applications. The phenyl ring of the phenylthio group and the phthalonitrile moiety itself offer multiple sites for derivatization.
Future Derivatization Approaches:
| Target Moiety | Potential Derivatization Reaction | Desired Outcome |
| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation, acylation) | Introduction of functional groups to modulate electronic properties, solubility, or serve as handles for further reactions. |
| Nitrile Groups | Cyclotetramerization | Formation of phthalocyanine (B1677752) macrocycles with tailored central metal ions for applications in catalysis, sensing, and photodynamic therapy. semanticscholar.org |
| Nitrile Groups | Conversion to other functional groups (e.g., amides, carboxylic acids) | Creation of novel monomers for polymerization or for building complex molecular architectures. |
| Sulfur Atom | Oxidation | Formation of sulfoxide (B87167) or sulfone derivatives, which would significantly alter the electronic and steric properties of the molecule. |
The primary application of phthalonitrile derivatives is in the synthesis of phthalocyanines. semanticscholar.org The cyclotetramerization of this compound, potentially in combination with other phthalonitrile derivatives, could lead to asymmetrically substituted phthalocyanines with unique photophysical and electrochemical properties. nih.gov
Advanced Computational Modeling for Property Prediction and Mechanism Elucidation
Computational chemistry offers a powerful tool for accelerating the discovery and design of new materials based on this compound. Quantum chemical calculations can provide valuable insights into the structural, electronic, and reactive properties of this molecule and its derivatives.
Areas for Computational Investigation:
Property Prediction: Density Functional Theory (DFT) can be employed to predict key properties such as molecular geometry, vibrational frequencies, and electronic spectra. ijcesen.com This can aid in the interpretation of experimental data and guide the design of molecules with desired characteristics. Machine learning models are also being developed to predict properties like melting points for phthalonitrile-based materials, which could help in screening potential candidates for specific processing requirements. oaepublish.com
Reaction Mechanisms: Computational modeling can elucidate the mechanisms of synthetic and derivatization reactions. Understanding the reaction pathways can help in optimizing reaction conditions to improve yields and selectivity.
Curing Behavior: For applications in high-performance polymers, understanding the curing mechanism of phthalonitrile resins is crucial. nih.gov Molecular dynamics simulations can model the cross-linking process and predict the thermomechanical properties of the resulting polymer network.
Challenges:
Accuracy of Models: The accuracy of computational predictions is highly dependent on the chosen theoretical methods and basis sets. ijcesen.com Careful validation against experimental data is necessary to ensure the reliability of the computational models.
Computational Cost: Modeling complex systems, such as the polymerization of phthalonitrile resins, can be computationally expensive. The development of more efficient computational algorithms and the use of high-performance computing resources are needed to address this challenge.
Integration into Multifunctional Materials and Systems
The unique properties of polymers derived from phthalonitriles, such as excellent thermal stability, flame retardancy, and low water absorption, make them attractive for a range of high-performance applications. mdpi.comresearchgate.net Future research should focus on integrating this compound into multifunctional materials and systems.
Potential Applications:
High-Performance Composites: As a monomer or co-monomer in phthalonitrile resins, this compound could be used to create matrices for advanced composites for the aerospace and electronics industries. mdpi.com The phenylthio group may enhance the processability or impart specific functionalities to the final material.
Functional Polymers: The derivatization of this compound can lead to polymers with tailored optical, electronic, or sensing properties. For example, phthalocyanines derived from this compound could be incorporated into sensors or used as catalysts.
Nanomaterials: The conjugation of this compound or its derivatives with nanoparticles could lead to novel hybrid materials with synergistic properties for applications in areas such as nanomedicine and catalysis. rsc.org
Addressing Scalability and Environmental Impact in Synthesis
For the successful commercialization of any material based on this compound, it is essential to address the challenges of scalable and environmentally friendly synthesis.
Key Considerations:
Process Optimization: Transitioning from laboratory-scale synthesis to industrial production requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction parameters, developing efficient purification methods, and minimizing waste generation.
Green Chemistry Principles: Future synthetic routes should be designed with the principles of green chemistry in mind. This involves the use of less hazardous solvents, renewable starting materials where possible, and catalytic rather than stoichiometric reagents.
By focusing on these future research perspectives and addressing the associated challenges, the scientific community can unlock the full potential of this compound as a versatile building block for the next generation of advanced materials.
Q & A
Q. What are common synthetic routes for preparing 3-(Phenylthio)phthalonitrile derivatives?
The synthesis typically involves nucleophilic aromatic substitution reactions. For example, derivatives are synthesized by reacting nitro- or chloro-substituted phthalonitriles with thiophenol derivatives under basic conditions. Key steps include:
- Using 3-nitrophthalonitrile or 4-nitrophthalonitrile as precursors to introduce substituents via displacement of nitro groups .
- Optimizing reaction conditions (e.g., solvent polarity, temperature, and base strength) to enhance substitution efficiency and minimize side reactions.
- Purification via column chromatography and characterization using -NMR, IR, and UV-vis spectroscopy to confirm substitution patterns .
Q. How are phthalonitrile derivatives characterized to confirm structural integrity?
A multi-technique approach is essential:
- Spectroscopy : -NMR and -NMR identify substituent positions and electronic environments. IR spectroscopy detects nitrile (C≡N) stretches (~2230 cm) and aryl-thioether bonds .
- Mass spectrometry : MALDI-TOF or ESI-MS confirms molecular weight and purity .
- Single-crystal X-ray diffraction : Provides definitive structural validation, as demonstrated for 3-(2-Mercaptopyridine)phthalonitrile .
Q. What role do substituents play in modifying phthalonitrile reactivity?
Substituents like phenylthio groups influence electronic and steric properties:
- Electron-withdrawing groups (e.g., nitro, cyano) activate the aromatic ring for nucleophilic substitution .
- Bulky substituents (e.g., phenoxy chains) reduce aggregation in subsequent polymerization steps, improving solubility .
- Thioether groups enhance thermal stability and enable coordination with metal ions in phthalocyanine synthesis .
Advanced Research Questions
Q. How can computational methods assist in analyzing this compound derivatives?
Density Functional Theory (DFT) and Hartree-Fock (HF) methods are used to:
Q. What experimental strategies address unexpected oxidation or side reactions during synthesis?
Unexpected oxidation, such as aldehyde-to-carboxylic acid conversion in 4-(4-formylphenoxy)phthalonitrile, can be mitigated by:
- Conducting reactions under inert atmospheres (e.g., N) to prevent air-induced oxidation .
- Monitoring reaction progress via TLC and intermediate characterization (e.g., -NMR) to detect byproducts early .
- Validating oxidation mechanisms using computational models (e.g., solvent polarity simulations) .
Q. How does crosslinking affect the thermal and mechanical properties of phthalonitrile resins?
Crosslinking via triazine or isoindoline ring formation enhances performance:
- Triazine networks : Increase thermal stability (T > 350°C) but reduce flexibility due to rigid cyclic structures .
- Dual-curing systems : Radical polymerization (e.g., maleimide groups) followed by phthalonitrile crosslinking improves processability and final resin toughness .
- Multiscale simulations : Dissipative particle dynamics (DPD) and molecular dynamics (MD) predict density, thermal expansion, and T trends aligned with experimental data .
Q. What methodologies optimize the synthesis of asymmetric phthalonitrile monomers?
Asymmetric substitution requires precise control:
- Stepwise substitution : Sequential reactions with different nucleophiles (e.g., phenoxy vs. thioether groups) to avoid regiochemical conflicts .
- Low-melting monomers : Meta-substituted phthalonitriles (e.g., bis(3-(3,4-dicyanophenoxy)phenyl)phenyl phosphate) improve melt-processability for composite applications .
- Oligomeric spacers : Adjusting spacer length (e.g., aliphatic chains) balances melt viscosity and crosslink density .
Q. How do phthalonitrile derivatives perform in biomedical applications, such as enzyme inhibition?
Phthalocyanines derived from phthalonitriles exhibit bioactivity:
- α-Glucosidase inhibition : Cobalt(II) phthalocyanines with diethylamino-phenoxy groups show IC values < 20 µM, validated via UV-vis enzyme assays .
- Photodynamic therapy : Zinc phthalocyanines with fluorocarbon substituents demonstrate enhanced singlet oxygen generation, analyzed using fluorescence quenching studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
